molecular formula C20H10N2O4 B074048 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone CAS No. 1503-48-6

5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone

Cat. No.: B074048
CAS No.: 1503-48-6
M. Wt: 342.3 g/mol
InChI Key: KSLLMGLKCVSKFF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone can be synthesized through the oxidation of dihydroquinacridone. One common method involves using an alkali metal chlorate as the oxidizing agent in an aqueous acidic medium, often in the presence of vanadium pentoxide . The reaction typically occurs at elevated temperatures ranging from 75°C to 100°C .

Industrial Production Methods

In industrial settings, quinacridonequinone is produced by oxidizing a 6,13-dihydroquinacridone compound in a solvent where the compound is easily dissolved. The oxidizing agent used can vary, but common choices include non-metal oxidants . The process is designed to be economically and environmentally advantageous .

Chemical Reactions Analysis

Types of Reactions

5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of these reactions is quinacridonequinone itself, but depending on the reaction conditions, derivatives and substituted quinacridonequinones can also be formed .

Scientific Research Applications

5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which quinacridonequinone exerts its effects is primarily through its interaction with light and its stability under various conditions. It acts as a pigment by absorbing specific wavelengths of light, which gives it its characteristic color . The molecular structure allows it to form stable bonds, making it resistant to degradation .

Properties

IUPAC Name

5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N2O4/c23-17-9-5-1-3-7-11(9)21-15-13(17)19(25)16-14(20(15)26)18(24)10-6-2-4-8-12(10)22-16/h1-8H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLLMGLKCVSKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=C(C3=O)NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044838
Record name Quinacridonequinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503-48-6
Record name Quinacridonequinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1503-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinacridonequinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinacridonequinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name QUINACRIDONEQUINONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quinacridone (50 grams) was dispersed in water (1000 grams) and potassium hydroxide (50 grams) was added. The resulting slurry was then heated to 65° C. and sodium peroxydisulfate (200 grams) was added over a 6 hour period. The resulting slurry was stirred continuously for 8 hours at 65° C. then filtered. The resulting presscake was washed with water to neutral and dried. 55 grams of bright yellow highly pure quinacridonequinone was produced.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
Reactant of Route 2
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
Reactant of Route 3
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
Reactant of Route 4
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
Reactant of Route 5
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
Reactant of Route 6
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone

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